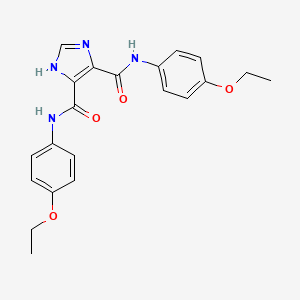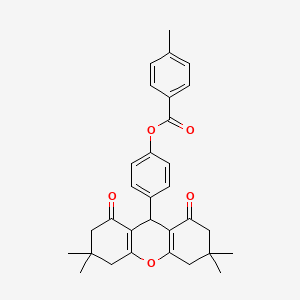![molecular formula C24H23NO6S B11606537 ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11606537.png)
ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a benzylidene group, and an ester functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.
Introduction of the benzylidene group: This step involves a condensation reaction between the thiophene derivative and a benzaldehyde derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (5Z)-5-[4-(hydroxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.
Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C24H23NO6S |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
ethyl (5Z)-5-[(4-acetyloxy-3-methoxyphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO6S/c1-5-30-24(28)21-22(27)20(32-23(21)25-17-9-6-14(2)7-10-17)13-16-8-11-18(31-15(3)26)19(12-16)29-4/h6-13,27H,5H2,1-4H3/b20-13-,25-23? |
InChIキー |
VLVDFQKQQCRPLP-QUXILYDTSA-N |
異性体SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC(=O)C)OC)/SC1=NC3=CC=C(C=C3)C)O |
正規SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC(=O)C)OC)SC1=NC3=CC=C(C=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-(4-methylbenzylidene)-2-pyridin-3-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606454.png)
![2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11606458.png)
![(2Z)-6-benzyl-2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11606462.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606487.png)
![1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine](/img/structure/B11606489.png)
![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11606491.png)
![(6Z)-6-(2,5-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11606497.png)

![3-methoxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11606518.png)
![Ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]furan-2-yl}benzoate](/img/structure/B11606520.png)

![5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-bromophenyl)-1,2,4-oxadiazole](/img/structure/B11606531.png)
![(4E)-4-{2-[(3-chlorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11606532.png)
![(3Z)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11606533.png)
